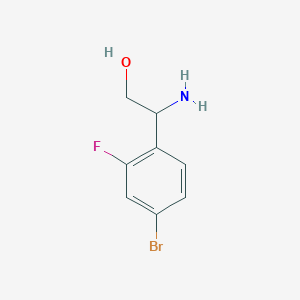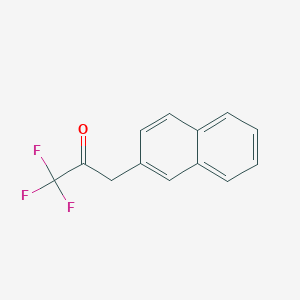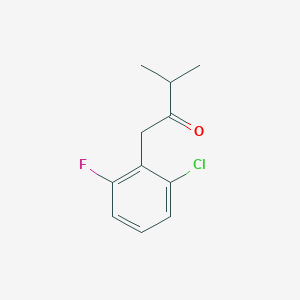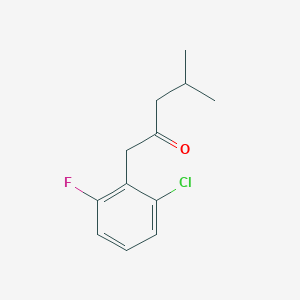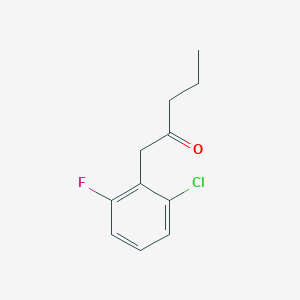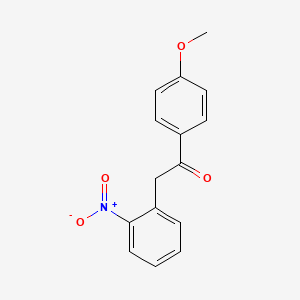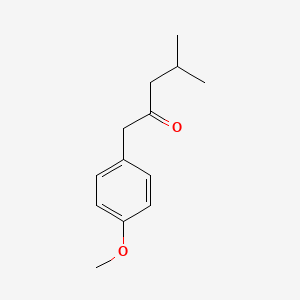
1-(4-Methoxyphenyl)pentan-2-one
Übersicht
Beschreibung
1-(4-Methoxyphenyl)pentan-2-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Triarylpyran : An unexpected cyclization of a related compound involving 1-(4-Methoxyphenyl)pentan-2-one resulted in the formation of a highly substituted tetrahydropyran under mild conditions. This highlights its potential in synthesizing complex organic structures (Gupta et al., 2007).
Crystal Structure and Biological Activity : The reaction of a related compound with 4-methoxyacetophenone led to the synthesis of a new compound with observed fungicidal activity. This suggests its utility in developing new fungicides (Mao-Jing Wu, 2013).
Thermal Decomposition Kinetics of Chalcones : A study on the thermal decomposition of compounds related to this compound found that these compounds follow a single-step mechanism. This information is valuable in understanding the stability and decomposition properties of these compounds (Manikandan et al., 2016).
Selective Formation in Chemical Reactions : Research demonstrated that in the presence of rhodium complexes, CO and ethene react in methanol to selectively produce pentan-3-one. This indicates the role of related compounds in selective organic synthesis (Robertson et al., 2000).
Synthesis of Metallophthalocyanines : A study explored the preparation of tetrakis[bis(pentafluorophenyl)methoxyl] substituted metallophthalocyanines using a process that included this compound. This is relevant in the field of material science and electronics (Özer et al., 2006).
Differentiation-Inducing Factors in Biology : Research identified two compounds related to this compound that induce stalk-cell differentiation in the cellular slime mould Dictyostelium discoideum. This has implications in developmental biology (Morris et al., 1988).
Polymorphism in Pharmaceuticals : A study identified a new polymorph of a compound related to this compound, providing insights into the polymorphism of pharmaceutical compounds (Lopes et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)pentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWGBQSMFFPHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



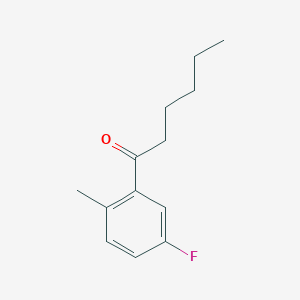
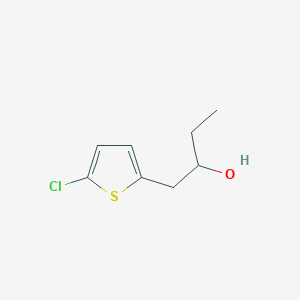
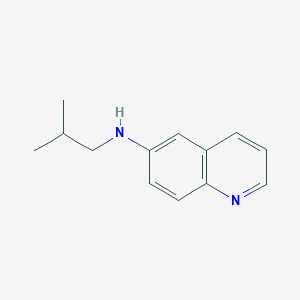
![{[2-(4-Chlorophenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7869747.png)
![N-{[2-(4-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B7869750.png)
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7869753.png)

